3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(25-15-13-24(14-16-25)18-7-2-1-3-8-18)11-6-12-26-17-23-20-10-5-4-9-19(20)22(26)28/h1-5,7-10,17H,6,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVAQCDJQRTYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone typically involves the condensation of an appropriate aniline derivative with an ortho-nitrile, carboxylic acid, or amide. One common method involves the reaction of 4-phenylpiperazine with 4-oxo-4-phenylbutyric acid under specific conditions to form the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that quinazolinone derivatives, including 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that quinazolinones can target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinazolinones are known to possess broad-spectrum antibacterial and antifungal properties. Laboratory tests have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting their potential use in treating infections .
Neurological Applications
2.1 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinazolinone derivatives in models of neurodegenerative diseases. The compound may help mitigate neuronal damage caused by oxidative stress and excitotoxicity, which are common in conditions such as Alzheimer's disease and Parkinson's disease. Experimental data indicate that these compounds can enhance neuronal survival and function in vitro and in vivo .
2.2 Treatment of Depression and Anxiety
There is emerging evidence suggesting that this compound may influence neurotransmitter systems associated with mood regulation. Preclinical studies have shown that this compound can modulate serotonin and dopamine pathways, which could lead to potential applications in treating depression and anxiety disorders .
Data Overview
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various quinazolinone derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against human breast cancer cell lines, indicating potent anticancer activity .
Case Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests, highlighting its neuroprotective potential .
Mechanism of Action
The mechanism of action of 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase and kinases, which play crucial roles in cellular processes. By inhibiting these enzymes, the compound can exert its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Piperazine- and Piperidine-Containing Derivatives
- 3-[4-(4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)butyl]-6,7-dimethoxy-4(3H)-quinazolinone: This analog features a piperidine-indole substituent instead of phenylpiperazine. It demonstrates serotonin receptor modulation, suggesting utility in depression treatment. The phenylpiperazine group in the target compound may confer stronger affinity for dopaminergic or adrenergic receptors compared to the indole-piperidine system .
- 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids: These fluoroquinolone-piperazine hybrids highlight the role of piperazine in enhancing antibacterial activity. The target compound’s phenylpiperazine moiety may similarly improve bioavailability or tissue penetration .
Substituent Position and Bioactivity
- 2-Substituted Derivatives (e.g., 2-benzylmercapto-4(3H)-quinazolinone): 2-Substituents like benzylmercapto groups enhance antitumor activity (MGI%: 19%) compared to alkylmercapto derivatives (MGI%: 2–11%) . In contrast, the 3-substituted target compound may prioritize different biological pathways due to steric and electronic differences.
- 3-(4-Bromophenyl)-4(3H)-quinazolinone: This derivative exhibits potent anti-inflammatory (comparable to ibuprofen) and antioxidant activity (DPPH scavenging: IC₅₀ ≈ 15 µM). The phenylpiperazine group in the target compound may reduce antioxidant efficacy but improve CNS penetration .
Pharmacological Activity Comparison
Antioxidant Activity
- Phenolic Derivatives (5h, 5j, 5k): These compounds show superior radical scavenging (ABTS⁺, DPPH, NO) compared to non-phenolic analogs. The target compound lacks phenolic hydroxyl groups, likely resulting in lower antioxidant capacity .
- 2-Thioxobenzo[g]quinazoline (13) : Exhibits moderate antioxidant activity via thiol-mediated pathways. The phenylpiperazine group in the target compound may redirect activity toward receptor-based mechanisms rather than direct radical scavenging .
Antitumor Activity
- 2-Benzylmercapto-4(3H)-quinazolinone (5): Shows MGI% of 19% in tumor growth inhibition assays. The target compound’s piperazine group could modulate cytotoxicity through DNA intercalation or topoisomerase inhibition, though direct comparisons are absent in current data .
Anti-Inflammatory Activity
- 3-(4-Methylphenyl)-4(3H)-quinazolinone: Demonstrates 85% protein denaturation inhibition (vs. 89% for ibuprofen). The target compound’s piperazine chain may reduce steric hindrance, improving enzyme binding (e.g., COX-2 inhibition) .
Data Tables
Table 1: Structural and Activity Comparison of Select Quinazolinone Derivatives
Biological Activity
3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for its pharmacological properties. The presence of a phenylpiperazine moiety enhances its interaction with biological targets, particularly in cancer therapy.
Cytotoxicity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound showed enhanced cytotoxicity compared to standard treatments:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.20 ± 0.02 | |
| Lapatinib | MCF-7 | 5.9 ± 0.74 | |
| Compound 2i | A2780 (Ovarian Cancer) | 0.173 ± 0.012 | |
| Compound 3i | HER2 | 0.079 ± 0.015 |
These results indicate that the compound's cytotoxicity is significantly greater than that of established chemotherapeutics, suggesting its potential as a novel anticancer agent.
The mechanism by which this compound exerts its effects involves inhibition of multiple tyrosine kinases, which are crucial for cancer cell proliferation and survival. The compound has been shown to act as both an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR, demonstrating its multifaceted action on cellular signaling pathways:
- CDK2 Inhibition : IC50 values around 0.173 µM indicate potent inhibition comparable to leading therapies like imatinib.
- HER2 and EGFR Inhibition : Strong inhibitory activity against these receptors suggests potential applications in targeted cancer therapy.
Case Studies
A series of case studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:
- Breast Cancer Model : In vivo studies using MCF-7 xenografts showed a significant reduction in tumor volume following treatment with quinazolinone derivatives similar to this compound.
- Ovarian Cancer Model : A2780 cell line studies indicated that the compound could induce apoptosis through activation of caspase pathways, further supporting its role as an anticancer agent.
Q & A
Q. What are the common synthetic routes for 3-substituted-4(3H)-quinazolinones, and how are they optimized for yield and purity?
The synthesis of 3-substituted-4(3H)-quinazolinones typically involves:
- Niementowski reaction : Condensation of anthranilic acid derivatives with carbonyl compounds (e.g., benzoxazinone intermediates) under reflux conditions .
- Microwave-assisted synthesis : Accelerates heterocyclization steps, reducing reaction times from hours to minutes while improving yields (e.g., 70–85% yields reported for microwave protocols) .
- Nucleophilic substitution : Reactions with halogenated intermediates (e.g., 4-phenylpiperazine) in solvents like dichloromethane or acetonitrile, using bases such as triethylamine to facilitate coupling .
Optimization strategies : Purification via column chromatography or recrystallization, monitored by TLC and NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine moiety integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., π–π stacking in crystal structures) .
Q. What substituent modifications at the 3-position are explored to enhance biological activity?
Key modifications include:
- Phenylpiperazine groups : Improve CNS penetration and receptor binding .
- Acyloxy or amino groups : Modulate solubility and metabolic stability (e.g., hydrolysis of acetyloxy groups under physiological conditions) .
- Heterocyclic hybrids (e.g., thiadiazole, triazole) : Enhance antimicrobial and antitumor activity via multi-target interactions .
Advanced Research Questions
Q. How can reaction conditions be tailored to address low yields in piperazine coupling steps?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine derivatives .
- Catalytic additives : Use of iodine or Lewis acids (e.g., ZnCl₂) accelerates alkylation reactions .
- Temperature control : Stepwise heating (40–60°C) prevents decomposition of thermally sensitive intermediates .
Q. What structure-activity relationship (SAR) insights guide the design of antibacterial 4(3H)-quinazolinones?
- Core rigidity : The quinazolinone scaffold’s planar structure is critical for binding penicillin-binding proteins (PBPs) .
- Electron-withdrawing substituents : Trifluoromethyl groups at specific positions enhance potency against methicillin-resistant Staphylococcus aureus (MRSA) .
- Side-chain length : A 4-oxobutyl linker improves membrane permeability, as seen in analogs with >90% inhibition of MRSA growth .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. CNS effects)?
- Dose-response profiling : Low-dose anti-inflammatory activity (IC₅₀: 10–20 μM) vs. sedative effects at higher doses (>50 μM) .
- Receptor profiling : Screen against serotonin (5-HT₃) and dopamine receptors to differentiate mechanisms .
- In vivo models : Use endotoxin-induced fever (rabbits) and tail-flick analgesia assays (mice) to validate target specificity .
Q. What strategies are effective for designing hybrid quinazolinone derivatives with dual pharmacological actions?
- Pharmacophore fusion : Link quinazolinone cores to triazole or thiadiazole moieties for combined antimicrobial and antitumor activity .
- Prodrug approaches : Incorporate hydrolyzable esters (e.g., acetyloxy groups) to enhance bioavailability .
- Computational docking : Prioritize hybrids with predicted binding to multiple targets (e.g., COX-2 and topoisomerase IV) .
Methodological Tables
Q. Table 1. Key Synthetic Methods for 3-Substituted-4(3H)-quinazolinones
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
